![molecular formula C14H10Br2ClN B052237 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine CAS No. 272107-22-9](/img/structure/B52237.png)
3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine is a heterocyclic aromatic compound that is used in a variety of scientific applications. It is a versatile molecule that can be used in organic synthesis, drug discovery, and as a building block for other compounds. This compound has been studied extensively and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Configuration
Rupatadine features a structure similar to 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine, presenting a significant dihedral angle between its chlorophenyl and cyclohepta[1,2-b]pyridinyl rings, with the cyclohepta[1,2-b]pyridinyl and 5-methylpyridin-3-yl rings also showing substantial twisting. This molecule's central piperizene group adopts a slightly distorted chair configuration, while a weak intramolecular C—H⋯N interaction is observed, showcasing its complex geometric configuration (Kaur et al., 2013).
Chemical Synthesis and Crystallography
Desloratadine , a derivative, crystallizes without strong hydrogen bonds despite containing a good hydrogen-bond donor in its secondary NH group. This feature offers insights into the molecular packing and interaction possibilities of similar compounds (Bhatt & Desiraju, 2006). Furthermore, compounds like 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile have been synthesized and their crystal structures determined, revealing specific molecular configurations and bonding arrangements, contributing to the understanding of structural properties of similar compounds (Moustafa & Girgis, 2007).
Application in Drug Development and Synthesis
Significant research has been conducted into the synthesis of derivatives and intermediates related to this compound, highlighting its importance in the development of pharmaceuticals. For instance, an efficient one-pot process for an intermediate to an antitumor agent, SCH 66336, was developed, indicating its potential in cancer treatment (Fu et al., 2003). Moreover, the synthesis of compounds like 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepten[1,2-b]pyridine-11-one, a key intermediate of loratadine, further demonstrates the relevance of this chemical structure in the production of antihistamines (Guan, 2013).
Anticancer Properties and Pharmaceutical Applications
Novel synthetic methodologies have been developed for compounds like 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine, showcasing their potential as anticancer agents. These methodologies, including high-pressure-assisted synthesis, offer new avenues for drug development and indicate the significance of these compounds in medicinal chemistry (Behbehani et al., 2020).
Wirkmechanismus
Target of Action
The primary target of 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine is Farnesyl Protein Transferase (FPT) . FPT is an enzyme that plays a crucial role in the post-translational modification of proteins, particularly those involved in signal transduction pathways .
Mode of Action
The compound interacts with its target, FPT, by binding to the active site of the enzyme . This binding inhibits the enzyme’s activity, preventing the farnesylation of proteins . Farnesylation is a type of lipid modification that allows proteins to anchor to cell membranes, which is necessary for their function .
Biochemical Pathways
By inhibiting FPT, the compound disrupts several biochemical pathways. The most significant of these is the Ras signaling pathway . Ras proteins, which are often farnesylated, play a key role in cell growth and differentiation . By preventing the farnesylation of Ras proteins, the compound can inhibit these processes .
Pharmacokinetics
It is known that the compound has good serum levels and half-lives when given orally to rodents and primates . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The inhibition of FPT and the subsequent disruption of the Ras signaling pathway can lead to the suppression of tumor growth . This makes this compound a potential antitumor agent .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It has been found to be a potent farnesyl protein transferase (FPT) inhibitor . FPT is an enzyme that plays a crucial role in protein prenylation, a process that is essential for the proper functioning of several proteins involved in cell signaling .
Cellular Effects
The cellular effects of 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine are largely due to its inhibitory effects on FPT . By inhibiting this enzyme, it can disrupt the normal functioning of several signaling pathways, potentially leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to FPT and inhibiting its activity . This can lead to changes in the prenylation of proteins, which can affect their localization and function within the cell .
Temporal Effects in Laboratory Settings
It is known that the compound is stable when stored in a refrigerator .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. It has been shown to have potent anti-inflammatory activity at a dosage of 5 mg/kg in a rat paw edema model .
Metabolic Pathways
Given its inhibitory effects on FPT, it may be involved in the metabolism of prenylated proteins .
Transport and Distribution
Given its molecular properties, it is likely to be able to cross cell membranes and distribute throughout the cell .
Subcellular Localization
Given its inhibitory effects on FPT, it is likely to be found in the cytoplasm where this enzyme is located .
Eigenschaften
IUPAC Name |
6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2ClN/c15-10-3-9-2-1-8-4-11(17)5-13(16)12(8)6-14(9)18-7-10/h3-5,7H,1-2,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUVTRZDSIHGAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC3=C1C=C(C=C3Br)Cl)N=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436255 |
Source


|
| Record name | 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
272107-22-9 |
Source


|
| Record name | 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

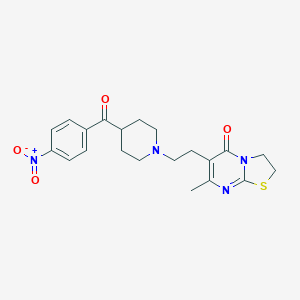



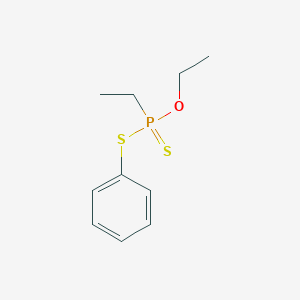



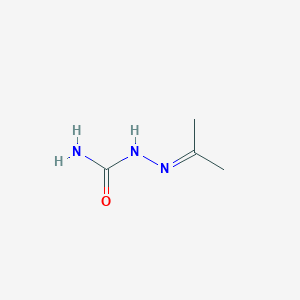
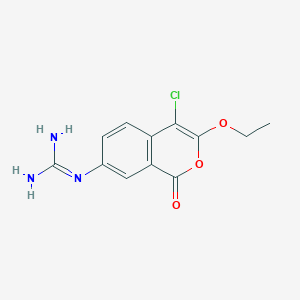
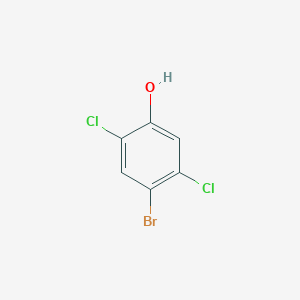

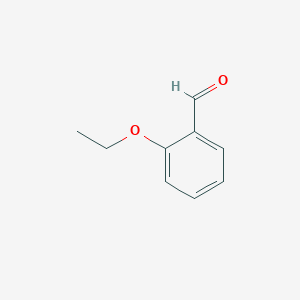
![(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B52190.png)